molecular formula C22H20ClNO4S B2505647 Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate CAS No. 591744-38-6

Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate

Cat. No. B2505647
CAS RN: 591744-38-6
M. Wt: 429.92
InChI Key: FKFXMCGLZNAHIA-UHFFFAOYSA-N
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Description

“Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate” is a chemical compound with the molecular formula C22H20ClNO4S . It has an average mass of 429.917 Da and a monoisotopic mass of 429.080170 Da . The structure of this compound resembles phenyl benzoate and 4-methoxy­phenyl benzoate, in terms of similar geometric parameters .


Molecular Structure Analysis

The molecular structure of “Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate” is complex, with a dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate of 60.17 (7)° .

Scientific Research Applications

Synthesis and Industrial Applications

  • The compound has been utilized as an intermediate in the synthesis of Tianeptine, showcasing its importance in pharmaceutical manufacturing processes. This synthesis involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, demonstrating the compound's role in producing industrially relevant chemicals (Yang Jian-she, 2009).

Advanced Organic Synthesis

  • Research on structurally similar compounds indicates their potential in generating novel organic molecules, such as the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This showcases the role of such compounds in exploring new chemical reactions and pathways (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).

Chemical Properties and Analysis

  • Another aspect of research focuses on the chemical and crystallographic analysis of similar compounds, such as the study of amido­flumet, highlighting the significance of structural analysis in understanding the properties and applications of such chemicals (Masaharu Kimura, S. Hourai, 2005).

Medicinal Chemistry Applications

  • The compound has also been identified in studies exploring novel EP1 receptor selective antagonists, indicating its utility in the development of targeted therapies and drug discovery. This emphasizes the compound's relevance in medicinal chemistry and pharmacological research (A. Naganawa et al., 2006).

properties

IUPAC Name

methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXMCGLZNAHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate

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